

# ONC213 In Vitro Efficacy in Acute Myeloid Leukemia (AML): Application Notes and Protocols

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## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

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## Abstract

**ONC213**, a small molecule inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). By targeting a key enzyme in the TCA cycle, **ONC213** induces mitochondrial stress, suppresses oxidative phosphorylation, and ultimately leads to apoptotic cell death in AML cells, including leukemia stem cells.[1][2] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of **ONC213** in AML cell lines and primary patient samples.

## Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. The imipridone **ONC213** has emerged as a promising agent with a unique mechanism of action. **ONC213** inhibits  $\alpha$ -KGDH, leading to an accumulation of  $\alpha$ -ketoglutarate and the induction of an integrated stress response (ISR).[1][3] This response is characterized by the phosphorylation of eIF2 $\alpha$  and increased expression of ATF4, which in turn suppresses the translation of the anti-apoptotic protein Mcl-1, a key resistance factor in AML.[2][3] These cellular events culminate in mitochondrial dysfunction and apoptosis. This application note provides standardized protocols for assessing the in vitro activity of **ONC213** against AML cells.

## Data Presentation

**Table 1: In Vitro Cytotoxicity of ONC213 in AML Cell Lines**

Cell Line	IC50 (nM) after 72h
MV4-11	91.7
OCI-AML3	156.0
MOLM-13	213.0
THP-1	350.0
U937	425.0
HL-60	512.0
KG-1	580.0
K562	626.0

Data represents the mean from three independent experiments. IC50 values were determined using an MTT assay following a 72-hour treatment with **ONC213**.[\[1\]](#)

**Table 2: In Vitro Cytotoxicity of ONC213 in Primary AML Patient Samples**

Sample Type	Number of Samples (n)	IC50 Range (nM) after 72h	Median IC50 (nM)
Primary AML Patient Samples	48	106.0 – 2173.0	374.2

Viability was assessed using an MTT assay after 72 hours of **ONC213** treatment.[\[1\]](#)

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **ONC213** on AML cells by measuring mitochondrial reductase activity.

Materials:

- AML cell lines or primary cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **ONC213** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **ONC213** in culture medium from a stock solution.
- Add 100  $\mu$ L of the **ONC213** dilutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.<sup>[1]</sup>
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully aspirate the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following **ONC213** treatment using flow cytometry.

### Materials:

- AML cells treated with **ONC213** or vehicle control
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

### Procedure:

- Treat AML cells with the desired concentrations of **ONC213** for 48 hours.<sup>[4]</sup>
- Harvest approximately  $1-5 \times 10^5$  cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS and resuspend the pellet in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Unstained cells, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

## Colony Formation Assay

This assay assesses the effect of **ONC213** on the self-renewal capacity of AML progenitor cells.

Materials:

- Primary AML patient samples or AML cell lines
- MethoCult™ medium (e.g., H4434, STEMCELL Technologies)
- IMDM
- FBS
- **ONC213**
- 35 mm culture dishes

Procedure:

- Treat primary AML cells with **ONC213** (e.g., 250 nM and 500 nM) or vehicle for 48 hours in liquid culture.[\[1\]](#)
- Wash the cells three times with PBS.[\[3\]](#)
- Resuspend the cells in IMDM + 2% FBS.
- Mix the cell suspension with MethoCult™ medium at a final plating concentration of  $1 \times 10^4$  to  $5 \times 10^4$  cells per 35 mm dish.
- Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[\[1\]](#)[\[3\]](#)
- Count colonies containing more than 50 cells using an inverted microscope.[\[3\]](#)

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after **ONC213** treatment.

**Materials:**

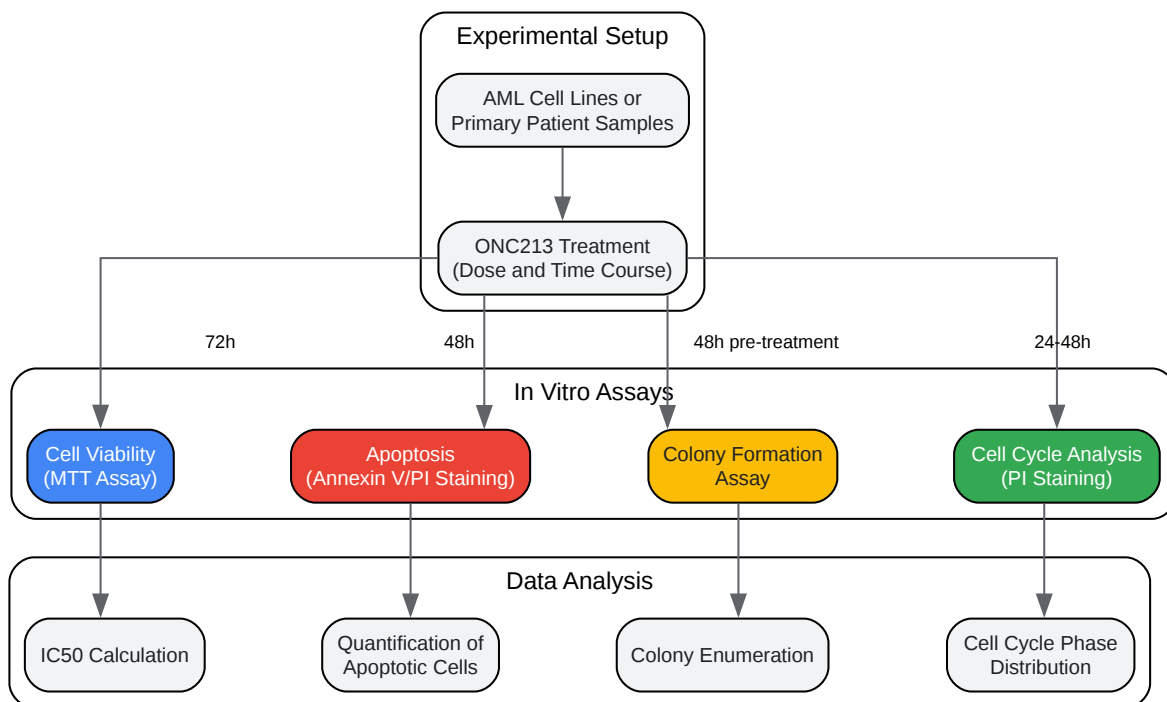
- AML cells treated with **ONC213** or vehicle control
- Cold 70% Ethanol
- PBS
- Propidium Iodide (PI) staining solution (50 µg/mL PI in 3.8 mM sodium citrate in PBS)[5]
- RNase A (100 µg/mL)[6]
- Flow cytometer

**Procedure:**

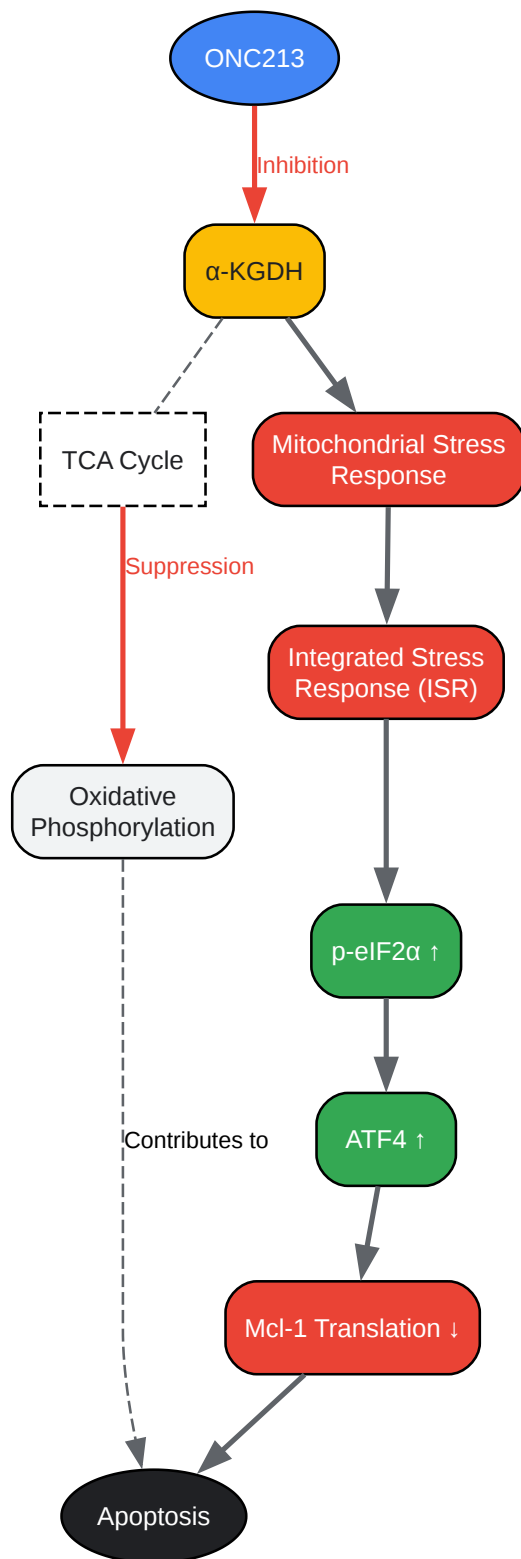
- Harvest approximately  $1 \times 10^6$  treated cells by centrifugation.
- Wash the cell pellet with PBS.
- Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[5]
- Wash the fixed cells twice with PBS.
- Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.[6]
- Incubate for 30 minutes at 37°C in the dark.[6]
- Analyze the samples by flow cytometry.

## Mandatory Visualization

## ONC213 In Vitro AML Assay Workflow



## ONC213 Mechanism of Action in AML

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## References

- 1. The imipridone ONC213 targets  $\alpha$ -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Protocols [moorecancercenter.ucsd.edu]
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